![molecular formula C17H19N3O3S B2498572 1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone CAS No. 2034510-32-0](/img/structure/B2498572.png)
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is structurally related to a broad class of heterocyclic compounds that often exhibit significant biological activities. The core structure suggests it could be involved in pharmacological studies or material science due to the presence of a sulfonyl group and a pyrazolo[1,5-a]pyrazin ring system.
Synthesis Analysis
Compounds with similar structures are synthesized through multi-step reactions, starting from basic heterocyclic amines or other nitrogen-containing compounds. For instance, the synthesis of related pyrazolopyrimidines and pyrazolo derivatives often involves diazotization reactions followed by coupling with active methylene compounds or through cyclization of intermediate compounds (Attaby et al., 2006; Das et al., 2018).
Molecular Structure Analysis
Molecular structure and vibrational frequencies are often investigated using techniques like FT-IR, NMR, and mass spectrometry. For closely related compounds, studies have shown that geometrical parameters can be elucidated, and the stability of molecules arises from hyper-conjugative interactions and charge delocalization (Mary et al., 2015).
Chemical Reactions and Properties
The sulfonyl group in compounds similar to the query molecule plays a crucial role in their reactivity, allowing for a variety of chemical transformations. These can include nucleophilic substitutions and cycloaddition reactions, leading to the formation of new heterocyclic compounds (Ledenyova et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can be determined experimentally. These properties are essential for understanding the compound's behavior in different environments and for potential application in drug formulation or material science.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are influenced by the molecular structure. The presence of sulfonyl and phenyl groups can affect the electron distribution within the molecule, impacting its reactivity and interactions with biological targets (Karami et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antiviral and Antimicrobial Activities
Researchers have been focusing on the synthesis of novel heterocyclic compounds, utilizing similar core structures for potential antiviral and antimicrobial applications. For instance, Attaby et al. (2006) described the synthesis and antiviral activity of derivatives related to the pyrazolo[3,4-b]pyridine framework, highlighting their potential in combating viral infections (Attaby, Elghandour, Ali, & Ibrahem, 2006). Similarly, Bhadraiah et al. (2020) explored thiazolo-pyrimidine analogues for their antimicrobial properties, guided by synthesis and docking studies, suggesting these structures could serve as broad-spectrum antibacterial and antifungal agents (Bhadraiah, Ningaiah, Basavanna, Dileep, Shanthakumar, Chandramouli, Chandra, Puttaswamy, & Doddamani, 2020).
Anticancer Potential
The synthesis of heterocyclic compounds incorporating sulfonyl groups has been investigated for their potential anticancer activities. Alsaedi, Farghaly, & Shaaban (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties, demonstrating that some derivatives exhibited activity surpassing the reference drug in antimicrobial assays (Alsaedi, Farghaly, & Shaaban, 2019).
Mechanistic and Synthetic Studies
Mechanistic insights and synthetic applications of related heterocyclic compounds have been explored, shedding light on the potential pathways and reactions applicable to compounds with similar structures. Govaerts et al. (2002) discussed sulfolene pyridinones as precursors for ortho-quinodimethanes and their Diels–Alder adducts, demonstrating the synthetic versatility of these compounds (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).
Eigenschaften
IUPAC Name |
1-[4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(21)13-5-7-14(8-6-13)24(22,23)19-9-10-20-17(11-19)15-3-2-4-16(15)18-20/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPXZQIRHCFUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


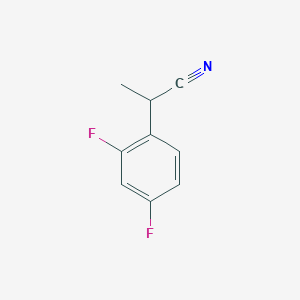

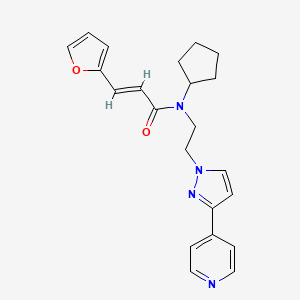
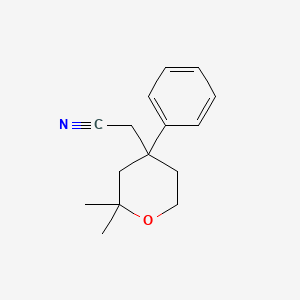
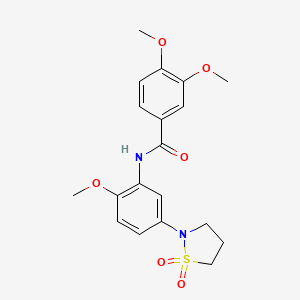
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)
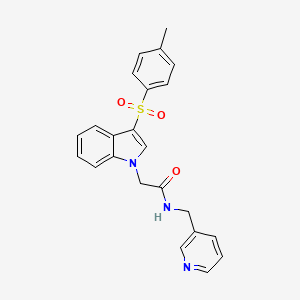
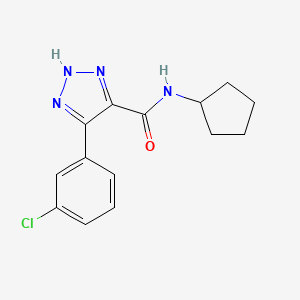
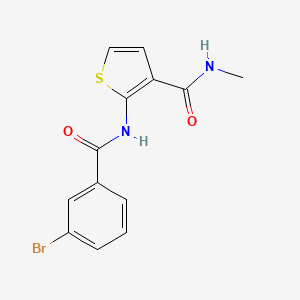
![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)